molecular formula C32H31NO4 B341340 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name)

3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name)

Cat. No.: B341340
M. Wt: 493.6 g/mol
InChI Key: KSHAEVDEZPRHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(16,18-Dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name) is a complex organic compound with a unique structure It features a pentacyclic core with multiple fused rings and a phenyl octanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name) typically involves multiple steps. The starting materials are often complex organic molecules that undergo a series of reactions, including cyclization, oxidation, and esterification. The reaction conditions vary depending on the specific synthetic route but generally require controlled temperatures, specific catalysts, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The phenyl octanoate moiety can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name) has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] butanoate: Similar structure but with a shorter alkyl chain.

    [3-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] hexanoate: Similar structure but with a different alkyl chain length.

Uniqueness

The uniqueness of 3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl octanoate (non-preferred name) lies in its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C32H31NO4

Molecular Weight

493.6 g/mol

IUPAC Name

[3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] octanoate

InChI

InChI=1S/C32H31NO4/c1-2-3-4-5-6-18-26(34)37-21-13-11-12-20(19-21)33-31(35)29-27-22-14-7-8-15-23(22)28(30(29)32(33)36)25-17-10-9-16-24(25)27/h7-17,19,27-30H,2-6,18H2,1H3

InChI Key

KSHAEVDEZPRHCI-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Canonical SMILES

CCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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